Butan-2-yl 2-hydroxypent-4-enoate
Description
Butan-2-yl 2-hydroxypent-4-enoate is an ester featuring a hydroxyl group at the C2 position and a double bond at the C4 position of the pentenoate moiety. The compound’s stereochemistry (R or S configuration at the butan-2-yl group) and functional groups (hydroxyl and double bond) are critical determinants of its physical, chemical, and biological behavior.
Properties
CAS No. |
922160-46-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
butan-2-yl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(10)9(11)12-7(3)5-2/h4,7-8,10H,1,5-6H2,2-3H3 |
InChI Key |
XTOWNMIWJBOGBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 2-hydroxypent-4-enoate typically involves the esterification of butan-2-ol with 2-hydroxypent-4-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (Table 1). Transesterification with alcohols is also feasible.
Table 1: Ester Reactivity
Alkene Functionalization
The terminal alkene (C4–C5) participates in electrophilic additions and cycloadditions. Bromination and epoxidation are prominent (Table 2).
Table 2: Alkene Reactions
Oxidation of the Hydroxyl Group
The secondary alcohol (C2) oxidizes to a ketone under mild conditions. Strong oxidants yield over-oxidation products.
Table 3: Oxidation Pathways
Intramolecular Cyclization
The hydroxyl group may attack the ester carbonyl, forming a β-lactone (3-membered ring) under acidic conditions. Larger rings are sterically disfavored.
Table 4: Cyclization Reactions
| Conditions | Product | Yield | Notes | Reference |
|---|---|---|---|---|
| H₂SO₄, toluene | β-Lactone (unstable) | <20% | Requires dehydration | , |
| Mitsunobu Reaction | Protected ethers | 45–60% | Requires DIAD, PPh₃ | , |
Palladium-Catalyzed Couplings
The alkene participates in Pd-mediated carboetherification or carboamination with aryl halides, forming cyclic ethers or amines (Table 5).
Table 5: Pd-Catalyzed Reactions
| Substrate | Catalyst System | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Aryl Halide | Pd₂(dba)₃, SPhos | Tetrahydrofuran derivative | >20:1 dr | , |
| Alkenyl Halide | Pd(OAc)₂, dppe | 1,3-Oxazolidine | 85% ee | , |
Protection and Deprotection
The hydroxyl group is protected as a silyl ether or acetate to prevent unwanted side reactions during synthesis.
Table 6: Protection Strategies
| Protecting Group | Reagents | Deprotection | Reference |
|---|---|---|---|
| TBS (silyl ether) | TBSCl, imidazole | TBAF, THF | , |
| Acetyl | Ac₂O, pyridine | NaOH/MeOH | , |
Key Findings and Challenges
-
Stereochemical Control : Epoxidation and hydroboration reactions exhibit stereoselectivity influenced by the alkene geometry (E/Z).
-
β-Lactone Instability : Intramolecular cyclization yields strained β-lactones, which often decompose unless stabilized.
-
Competing Pathways : Oxidation of the hydroxyl group competes with alkene reactions; selective conditions are critical.
-
Pd-Catalyzed Efficiency : Carboetherification requires bulky ligands (e.g., SPhos) to suppress β-hydride elimination .
Scientific Research Applications
Butan-2-yl 2-hydroxypent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions, especially those involving esterases and lipases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of butan-2-yl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets, such as enzymes. For example, in biological systems, esterases can hydrolyze the ester bond, releasing butan-2-ol and 2-hydroxypent-4-enoic acid. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a precursor in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues in Lepidopteran Pheromones
Key Compounds :
- (2S)-Butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-S-5)
- (2R)-Butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5)
- (2R/S)-Butan-2-yl (Z)-hexadec-9-enoate (EFETOV-S-9-16, EFETOV-S-S-9-16)
Structural and Functional Differences :
Key Observations :
- Chain Length and Double Bond Position : The C12 chain in EFETOV-S-S-5/S-5 is optimal for pheromone activity in Zygaenidae moths, while elongation to C16 (EFETOV-S-9-16) abolishes activity . The shorter C5 chain in the target compound may limit its role in pheromone signaling unless tailored to specific receptors.
- This could shift its applications toward pharmaceuticals or agrochemicals requiring hydrogen-bonding interactions.
- Stereochemical Sensitivity : Enantiomeric specificity is critical in pheromone activity (e.g., EFETOV-S-S-5 vs. EFETOV-S-5) . The target compound’s stereochemistry (if resolved) may similarly dictate its biological or chemical utility.
Comparison with Ethyl 2-Phenylacetoacetate
Key Compound :
Key Observations :
- The hydroxyl group in the target compound reduces acidity compared to the α-keto group in Ethyl 2-phenylacetoacetate, altering reactivity in nucleophilic reactions.
- The phenyl group in Ethyl 2-phenylacetoacetate confers aromatic stabilization, absent in the aliphatic target compound, influencing photostability and electronic interactions.
Industrial and Regulatory Context
Key Compound :
Relevance :
- Butan-2-yl groups are common in industrial mixtures, but the hydroxyl and unsaturated acyl chain in the target compound may necessitate distinct safety evaluations. Regulatory frameworks like RoHS highlight the importance of stereochemical and functional group profiling in hazard assessments .
Biological Activity
Butan-2-yl 2-hydroxypent-4-enoate, a compound with the chemical formula C10H18O3, is a notable ester used in various fields, including organic synthesis and biological research. Its structure features a hydroxyl group and an alkene, which contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
This compound is synthesized through the esterification of butan-2-ol with 2-hydroxypent-4-enoic acid, typically catalyzed by sulfuric acid under reflux conditions. The resulting compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
The biological activity of this compound can be attributed to its interaction with various enzymes, particularly esterases and lipases. These enzymes hydrolyze the ester bond, releasing butan-2-ol and 2-hydroxypent-4-enoic acid, which may participate in several biochemical pathways.
Enzyme Interaction
The hydrolysis reaction is crucial for understanding the compound's biological activity. The released components can influence metabolic processes and cellular functions. For instance, studies have shown that compounds similar to this compound can modulate enzyme activities related to antioxidant defenses in cells .
Antioxidant Properties
Research indicates that this compound may exhibit antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). In vitro studies have demonstrated that compounds with similar structures can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .
Cytotoxic Effects
Cytotoxicity studies involving related compounds suggest that this compound could influence cell viability. For example, exposure to certain concentrations may lead to cell cycle arrest or apoptosis in various cell lines, indicating a potential role in cancer research .
| Compound | Concentration (μM) | Effect on Cell Viability | Mechanism |
|---|---|---|---|
| Carbendazim | 4.09–1046.4 | IC25 = 12.5 | Induces ROS formation |
| This compound | TBD | TBD | TBD |
Case Studies
- Antioxidant Enzyme Activity : A study demonstrated that chronic exposure to similar compounds increased antioxidant enzyme activities in rat models, suggesting a protective mechanism against oxidative damage .
- Cytotoxicity in Epithelial Cells : Research using A549 alveolar epithelial cells indicated that exposure to certain concentrations of related esters resulted in significant decreases in cell viability due to oxidative stress and DNA damage .
- Microbial Degradation : Investigations into microbial pathways revealed that bacteria could metabolize compounds like this compound, highlighting its potential environmental significance and interactions with microbial communities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
